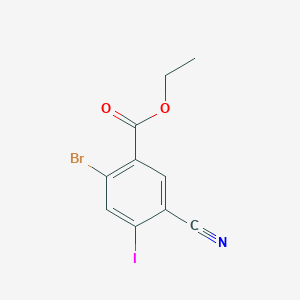
Ethyl 2-bromo-5-cyano-4-iodobenzoate
Descripción general
Descripción
Ethyl 2-bromo-5-cyano-4-iodobenzoate is a useful research compound. Its molecular formula is C10H7BrINO2 and its molecular weight is 379.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-bromo-5-cyano-4-iodobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with a bromine atom at the 2-position, a cyano group at the 5-position, and an iodine atom at the 4-position. Its molecular formula is C_10H_6BrI_NO_2, and it has a molecular weight of approximately 335.97 g/mol. The presence of halogen atoms (bromine and iodine) and the cyano group contributes to its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The cyano group may facilitate interactions with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Binding : The structural features allow for binding to specific receptors, influencing cellular signaling processes.
- Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance the compound's affinity for biological targets.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Antimicrobial Activity : There are indications that this compound could have antimicrobial effects, making it a candidate for further investigation in infectious disease therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; inhibits proliferation. |
| Anti-inflammatory | Reduces inflammation markers in vitro; potential for therapeutic application in chronic inflammation. |
| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed for broader applications. |
Case Studies
- Anticancer Study : A study on structurally similar compounds demonstrated that they could inhibit the growth of breast cancer cells by disrupting mitochondrial function and inducing apoptosis. This compound's structural similarities suggest it may exhibit comparable effects (Source: ).
- Inflammation Model : In vitro assays showed that related compounds reduced the secretion of pro-inflammatory cytokines in macrophages, indicating potential anti-inflammatory mechanisms (Source: ).
- Microbial Interaction : Research highlighted that derivatives of benzoate compounds displayed antimicrobial properties against Gram-positive bacteria, suggesting that this compound could be explored for similar applications (Source: ).
Propiedades
IUPAC Name |
ethyl 2-bromo-5-cyano-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNPRPLSTUFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















